![molecular formula C11H19NO5 B2585267 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid CAS No. 1543959-17-6](/img/structure/B2585267.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrophilic Building Blocks for Synthesis
The compound's role in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds has been documented. Zimmermann and Seebach (1987) demonstrated the acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids, leading to products that could be converted to chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid, showcasing its utility in creating enantiomerically pure derivatives (Zimmermann & Seebach, 1987).
Synthesis of Aldehyde Building Blocks
Groth and Meldal (2001) explored the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. They highlighted the preparation of compounds from simple starting materials via a short series of steps, yielding aldehyde under strong acidic conditions. This research underscores the versatility of the tert-butyloxycarbonyl group in protecting aldehydes for solid-phase synthesis applications (Groth & Meldal, 2001).
Peptide Modification Techniques
Matt and Seebach (1998) elaborated on the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. Their work demonstrated the preparation of N-protected peptides and their subsequent C-alkylation, highlighting the compound's role in modifying peptide backbones for the synthesis of peptides containing alkylated aminomalonic acid residues. This method offers a novel approach to peptide modification, providing access to peptides with unique structural features (Matt & Seebach, 1998).
Synthesis of β-Lactams and Antibacterial Agents
Tombor et al. (1995) developed methods for synthesizing 7-amino-2-iso-oxacephem-4-carboxylic acid esters with potential antibacterial activity against Gram-positive microorganisms. The synthesis involved the use of clayfen for preparing benzyl 2,3-dioxobutyrate, which reacted with N(1)-unsubstituted β-lactams to give products with significant antibacterial properties, demonstrating the potential of tert-butyloxycarbonyl protected intermediates in antibiotic development (Tombor et al., 1995).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAEAFMDBFLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1543959-17-6 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

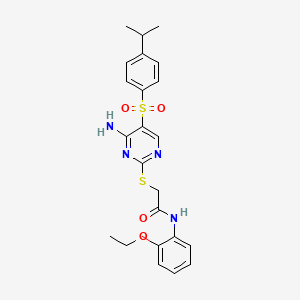
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)
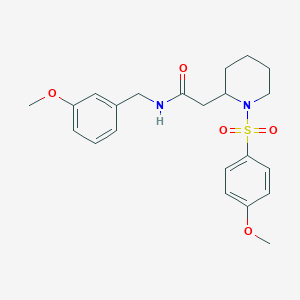
![3-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2585190.png)
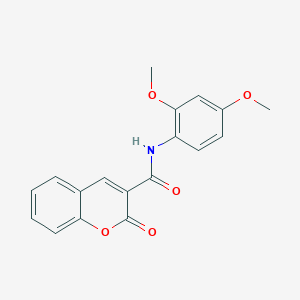
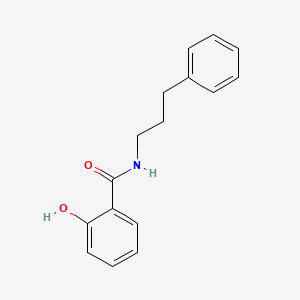
![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)
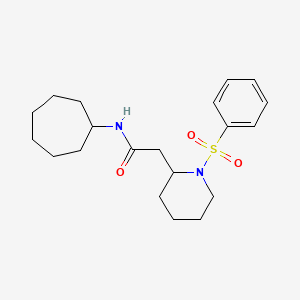
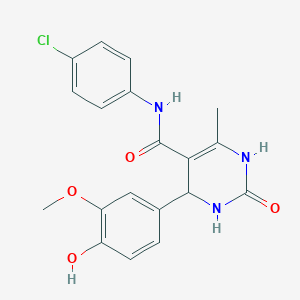

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)